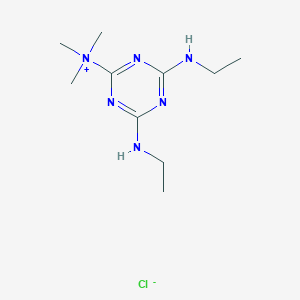
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester typically involves the esterification of 2-propenoic acid with 2,4,6-trichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-propenoic acid and 2,4,6-trichlorophenol.
Polymerization: The compound can participate in free radical polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 2,4,6-trichlorophenol.
Polymerization: Polymers with varying molecular weights and properties.
Substitution: New derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is primarily related to its ability to undergo polymerization and form stable polymers. The ester group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, heptyl ester:
2-Propenoic acid, 2-methyl-, octadecyl ester:
Uniqueness
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
18967-27-6 |
|---|---|
Molekularformel |
C10H7Cl3O2 |
Molekulargewicht |
265.5 g/mol |
IUPAC-Name |
(2,4,6-trichlorophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7Cl3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3 |
InChI-Schlüssel |
DGZZQOZXBPFEIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


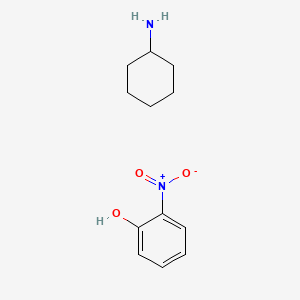
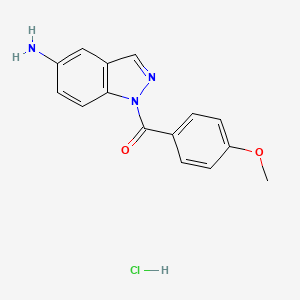
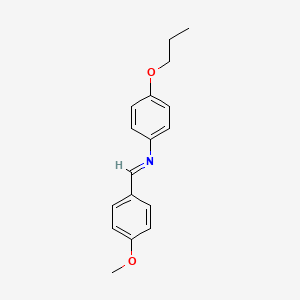
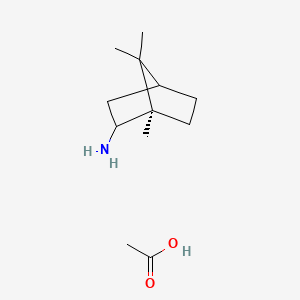
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
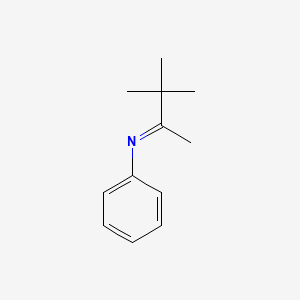
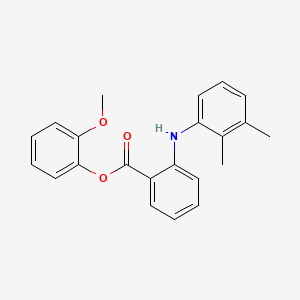
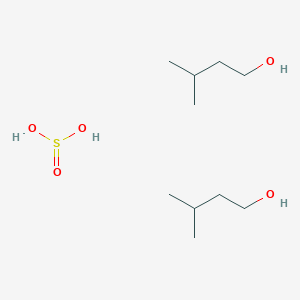
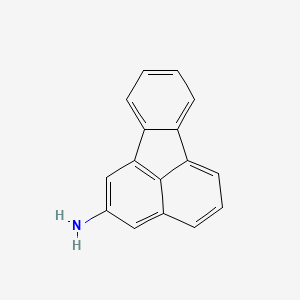
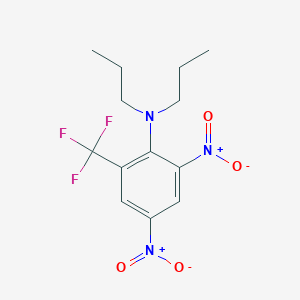
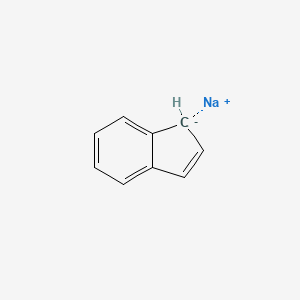
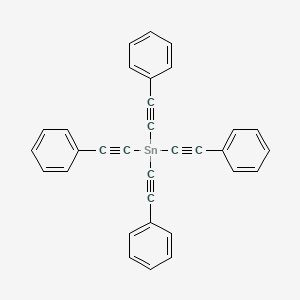
![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
